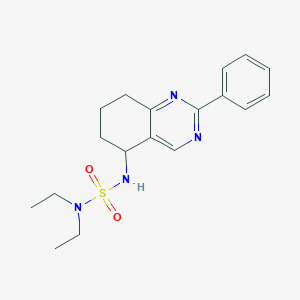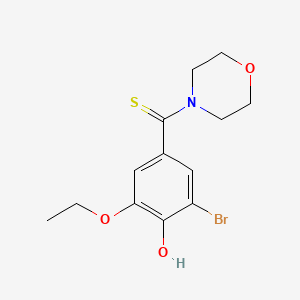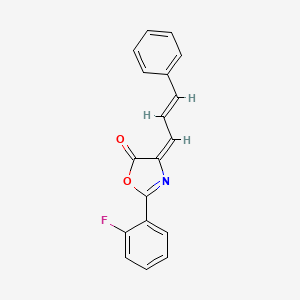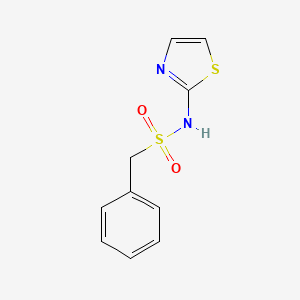
N,N-diethyl-N'-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrahydroquinazolin derivatives involves strategies like the Pummerer reaction, which effectively causes intramolecular cyclization under mild conditions to give tetrahydroisoquinolines. This method has been demonstrated in the synthesis of deuterated derivatives, showcasing its efficiency for producing tetrahydroquinazolin compounds (Shinohara, Toda, & Sano, 1997). Furthermore, enhancements in cyclization yields have been achieved by utilizing additives like boron trifluoride diethyl etherate, suggesting a dicationic intermediate's involvement in the cyclization process (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Molecular Structure Analysis
The molecular structure of tetrahydroquinazolin derivatives has been elucidated through various spectroscopic methods, including IR, NMR, and mass spectral data, confirming the structure of synthesized compounds. These analytical techniques provide a comprehensive understanding of the molecular configuration and the presence of specific functional groups within the compound (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Chemical Reactions and Properties
Tetrahydroquinazolin compounds participate in a variety of chemical reactions, including Pummerer-type cyclization, which is a key step in their synthesis. The reaction conditions, such as the use of trifluoroacetic anhydride and the presence of a Lewis acid, significantly influence the reaction outcome, leading to cyclized products in moderate yields. These reactions highlight the compound's reactivity and the influence of structural elements on its chemical behavior (Toda, Sakagami, & Sano, 1999).
Physical Properties Analysis
The physical properties of tetrahydroquinazolin derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are influenced by the compound's molecular structure and the presence of specific substituents, affecting its application and handling (Ghorab, Ismail, Radwan, & Abdalla, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, acidity or basicity, and the potential for forming derivatives, are integral to understanding the compound's utility in various chemical reactions and potential applications. Studies have shown that tetrahydroquinazolin derivatives can undergo further chemical transformations, leading to the synthesis of novel compounds with varied biological activities (Gundluru, Sarva, Poreddy, John, Ethiraj, & Cirandur, 2023).
Propriétés
IUPAC Name |
5-(diethylsulfamoylamino)-2-phenyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-3-22(4-2)25(23,24)21-17-12-8-11-16-15(17)13-19-18(20-16)14-9-6-5-7-10-14/h5-7,9-10,13,17,21H,3-4,8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHVTOGTGMQAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC1CCCC2=NC(=NC=C12)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-N'-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)sulfamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-diacetyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5678597.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5678604.png)
![2,2-dimethyl-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5678610.png)
![1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,4-diazepan-5-one](/img/structure/B5678614.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5678618.png)
![N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5678623.png)

![N-(3,4-dihydro-2H-chromen-3-yl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5678649.png)

![4-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5678660.png)

![1-methyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5678683.png)
![4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5678689.png)
